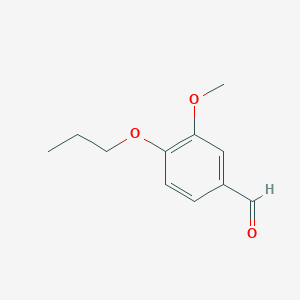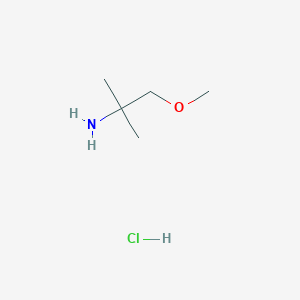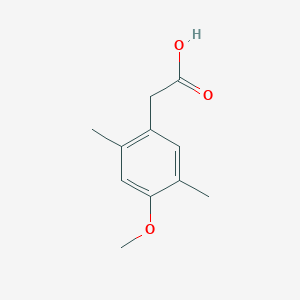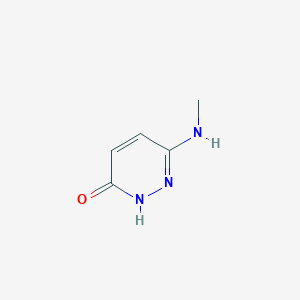
Methyl 2-bromo-2-(4-methoxyphenyl)acetate
概要
説明
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is characterized by the presence of a bromine atom and a methoxyphenyl group attached to an acetate moiety. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
作用機序
Target of Action
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a type of α-bromo ester . The primary targets of this compound are the conjugate bases of carbene complexes . These complexes play a crucial role in various chemical reactions, including carbon-carbon bond formation .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway is widely used in transition metal catalyzed carbon–carbon bond-forming reactions . The downstream effects of this pathway include the synthesis of various organic compounds, including vitamins and pharmaceutical drugs .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the alkylation of phenol and amino groups . It is commonly used as a reagent in the chemical modification of histidine . Additionally, it is used in the synthesis of coumarins and cis-cyclopropane .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the SM coupling conditions, which involve mild and functional group tolerant reaction conditions, can affect the compound’s action and efficacy . Furthermore, the compound is generally environmentally benign, which means it has minimal impact on the environment .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(4-methoxyphenyl)acetate can be synthesized through the bromination of methyl 2-(4-methoxyphenyl)acetate. The reaction typically involves the use of bromine as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
Methyl 2-bromo-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl or carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
Nucleophilic Substitution: The major products are substituted acetates with the nucleophile replacing the bromine atom.
Reduction: The major products are alcohols or amines, depending on the reducing agent used.
Oxidation: The major products are hydroxyl or carbonyl derivatives of the original compound.
科学的研究の応用
Methyl 2-bromo-2-(4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways
類似化合物との比較
Similar Compounds
Methyl 2-bromo-2-(4-fluorophenyl)acetate: This compound has a fluorine atom instead of a methoxy group, resulting in different reactivity and applications.
Methyl 2-(4-bromophenyl)acetate:
Methyl 2-bromo-2-(4-chlorophenyl)acetate: Contains a chlorine atom, leading to variations in its chemical behavior and applications
Uniqueness
Methyl 2-bromo-2-(4-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group. This combination imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its significance in scientific research and industry .
特性
IUPAC Name |
methyl 2-bromo-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICYREKXXVXWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















